2,4'-Dibromopropiophenone
Overview
Description
2,4’-Dibromopropiophenone is an organic compound with the molecular formula C9H8Br2O. It is characterized by the presence of two bromine atoms attached to a propiophenone structure. This compound is often used in organic synthesis due to its reactivity and ability to form various derivatives.
Mechanism of Action
Target of Action
2,4’-Dibromopropiophenone is a versatile compound used in organic synthesis. Its primary targets are various organic molecules that undergo nucleophilic substitution reactions .
Mode of Action
The compound interacts with its targets through nucleophilic substitution reactions. This allows for the introduction of the 2,4-dibromophenyl group into various organic molecules. The reactivity of 2,4’-Dibromopropiophenone at the molecular level enables the formation of new carbon-carbon and carbon-heteroatom bonds .
Biochemical Pathways
It is known that the compound plays a crucial role in facilitating the synthesis of various organic compounds .
Result of Action
The primary result of 2,4’-Dibromopropiophenone’s action is the formation of new carbon-carbon and carbon-heteroatom bonds in various organic molecules. This facilitates the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of 2,4’-Dibromopropiophenone can be influenced by various environmental factors. For instance, the compound is known to react under acidic conditions . Additionally, it should be stored in a dry, clean place, away from fire sources and oxidizing agents .
Biochemical Analysis
Biochemical Properties
The role of 2,4’-Dibromopropiophenone in biochemical reactions is primarily as a reactant in nucleophilic substitution reactions Its reactivity at the molecular level enables the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of complex organic compounds .
Cellular Effects
It is known that brominated compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2,4’-Dibromopropiophenone involves participating in nucleophilic substitution reactions It’s reactivity at the molecular level enables the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of complex organic compounds .
Temporal Effects in Laboratory Settings
It is known that brominated compounds can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that brominated compounds can have dosage-dependent effects in animal models .
Metabolic Pathways
It is known that brominated compounds can interact with various enzymes and cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that brominated compounds can interact with various transporters or binding proteins and can have effects on their localization or accumulation .
Subcellular Localization
It is known that brominated compounds can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4’-Dibromopropiophenone can be synthesized through a multi-step reaction. One common method involves the bromination of propiophenone. The reaction typically proceeds as follows:
Starting Material: Propiophenone
Reagents: Bromine (Br2) and a catalyst such as aluminum chloride (AlCl3)
Solvent: Dichloromethane (CH2Cl2)
Conditions: The reaction is carried out at room temperature with continuous stirring until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of 2,4’-Dibromopropiophenone follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large reactors equipped with efficient stirring mechanisms.
Controlled Environment: Maintaining optimal temperature and pressure conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4’-Dibromopropiophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted propiophenones.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
2,4’-Dibromopropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-Bromopropiophenone
- 4’-Bromopropiophenone
- 2,5-Dibromopropiophenone
Comparison: 2,4’-Dibromopropiophenone is unique due to the presence of two bromine atoms at specific positions on the aromatic ring. This structural feature enhances its reactivity compared to mono-brominated derivatives. Additionally, the compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-(4-bromophenyl)propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKALOSTUZMFUQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38786-67-3 | |
Record name | 2-Bromo-1-(4-bromophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38786-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4'-Dibromopropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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